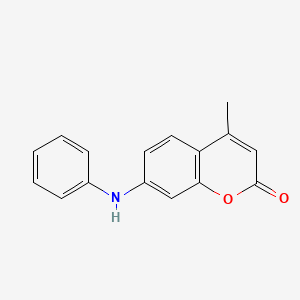

7-anilino-4-methyl-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-anilino-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-9-16(18)19-15-10-13(7-8-14(11)15)17-12-5-3-2-4-6-12/h2-10,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAIEUHJBCIECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 7 Anilino 4 Methyl 2h Chromen 2 One

Established Synthetic Routes to the 7-Anilino-4-methyl-2H-chromen-2-one Core

The formation of the this compound framework can be achieved through direct condensation reactions or by modifying functional groups on pre-synthesized coumarin (B35378) rings. These methods offer versatility and allow for the introduction of the anilino group at different stages of the synthesis.

Direct Condensation Reactions Involving Anilines

The Pechmann condensation is a cornerstone in coumarin synthesis, traditionally involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. While the classic Pechmann reaction utilizes phenols, modifications of this method can be adapted for the direct synthesis of 7-anilinoumarins. This would typically involve the condensation of a 3-anilinophenol with ethyl acetoacetate. The acidic environment facilitates the initial transesterification followed by an intramolecular cyclization and subsequent dehydration to yield the coumarin ring system.

The general mechanism for the Pechmann condensation is initiated by the formation of a β-hydroxy ester, which then cyclizes and dehydrates to form the coumarin product slideshare.net. Strong Brønsted acids like sulfuric acid or Lewis acids such as aluminum chloride are commonly employed as condensing agents slideshare.netorganic-chemistry.org.

Derivatization from 7-Amino-4-methyl-2H-chromen-2-one Precursors

An alternative and widely used approach to synthesize this compound is through the derivatization of 7-amino-4-methyl-2H-chromen-2-one. This precursor, which can be synthesized via the Pechmann condensation of m-aminophenol and ethyl acetoacetate, serves as a versatile intermediate. The amino group at the 7-position can undergo various C-N bond-forming reactions to introduce the aniline (B41778) moiety.

One such method involves the condensation of 7-amino-4-methylcoumarin (B1665955) with a suitable aniline derivative. For instance, an efficient and simple method has been developed for the synthesis of 4-{[(4'-methyl-coumarin-7'-yl)amino]methyl}-coumarin derivatives by the condensation of 7-amino-4-methylcoumarin with 4-bromomethylcoumarins under mild reaction conditions, resulting in high yields researchgate.net. While this example illustrates a C-N bond formation with an alkyl halide, similar principles can be applied to the reaction with aryl halides or other activated aniline precursors.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are powerful tools for the formation of C-N bonds and can be applied to the synthesis of 7-anilinoumarins from 7-amino precursors, although derivatization from a halide or triflate at the 7-position is more common.

Derivatization from 7-Hydroxy-4-methyl-2H-chromen-2-one Precursors

The readily available 7-hydroxy-4-methyl-2H-chromen-2-one is another key precursor for the synthesis of its 7-anilino analogue. This approach involves the conversion of the hydroxyl group into a better leaving group, such as a triflate or nonaflate, followed by a palladium- or copper-catalyzed cross-coupling reaction with aniline.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds wikipedia.org. This reaction allows for the coupling of amines with aryl halides or triflates wikipedia.org. A synthetic route to 7-aminocoumarin (B16596) has been developed using a palladium-catalyzed Buchwald-Hartwig cross-coupling, which converts the 7-OH group of 7-hydroxycoumarin into a primary aniline group nih.govmit.edusquarespace.com. This methodology can be extended to the synthesis of 7-anilinoumarins by using aniline as the coupling partner instead of an ammonia surrogate. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable ligand, like BINAP, and a base, such as Cs₂CO₃ nih.govmit.edusquarespace.com.

The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl amines, among other derivatives wikipedia.org. This reaction, while often requiring higher temperatures than the Buchwald-Hartwig amination, provides an alternative method for C-N bond formation wikipedia.org. The classic Ullmann reaction uses stoichiometric amounts of copper, but modern variations utilize soluble copper catalysts wikipedia.org. This method can be applied to couple aniline with a 7-halo-4-methyl-2H-chromen-2-one derivative.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of catalysts, additives, solvents, and temperature is crucial for achieving the desired outcome.

Role of Catalytic Systems and Additives

The choice of catalyst is critical in the synthesis of coumarins. In the Pechmann condensation, a variety of acid catalysts can be employed. These include strong Brønsted acids like sulfuric acid and trifluoroacetic acid, as well as Lewis acids such as AlCl₃, ZrCl₄, and InCl₃ nih.gov. The use of heterogeneous catalysts, such as polyaniline-supported acids, has also been explored to facilitate easier workup and catalyst recovery researchgate.net. Ionic liquids, for example, 1-butyl-3-methylimidazolium chloroaluminate, can act as both a solvent and a Lewis acid catalyst, often leading to a significant reduction in reaction time organic-chemistry.orgresearchgate.netsemanticscholar.org.

For derivatization routes involving cross-coupling reactions, the catalytic system is paramount. In the Buchwald-Hartwig amination, the combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., BINAP, DPPF) is essential for an efficient reaction wikipedia.orgnih.govmit.edusquarespace.com. The choice of ligand can influence the reaction rate and the scope of the substrates wikipedia.org. Similarly, in Ullmann-type reactions, the form of copper used, whether it be copper powder, copper salts, or soluble copper complexes with ligands like diamines and acetylacetonates, plays a significant role in the reaction's success wikipedia.org.

The table below summarizes various catalytic systems used in the synthesis of coumarin cores, which are foundational to producing this compound.

| Reaction Type | Catalyst/Additive | Precursors | Notes |

| Pechmann Condensation | Sulfuric Acid | Phenol, β-ketoester | Traditional strong Brønsted acid catalyst. |

| Pechmann Condensation | Aluminum Chloride | Phenol, β-ketoester | Lewis acid catalyst. |

| Pechmann Condensation | Ionic Liquid ([bmim]Cl·2AlCl₃) | Phenol, Ethyl acetoacetate | Acts as both solvent and Lewis acid, reduces reaction time. organic-chemistry.org |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / BINAP | 7-Triflylcoumarin, Benzophenone imine | Palladium-catalyzed C-N bond formation. nih.govmit.edusquarespace.com |

| Ullmann Condensation | Copper | Aryl halide, Aniline | Copper-promoted C-N bond formation, often requires high temperatures. wikipedia.org |

Impact of Solvent Systems and Temperature Regimes

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the rate, yield, and selectivity of the synthesis. In the Pechmann condensation, solvent-free conditions are sometimes employed, particularly with solid acid catalysts researchgate.net. When a solvent is used, high-boiling polar solvents are often preferred to facilitate the reaction, which may require elevated temperatures.

For Buchwald-Hartwig aminations, solvents such as THF are commonly used, and the reaction is often carried out under reflux nih.govmit.edusquarespace.com. The temperature needs to be carefully controlled to ensure the stability of the catalyst and the reactants while providing sufficient energy for the reaction to proceed.

Ullmann condensations traditionally require high-boiling polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide and high temperatures, often exceeding 210 °C wikipedia.org. However, modern advancements have led to the development of milder conditions.

The following table provides examples of solvent and temperature conditions for relevant synthetic transformations.

| Reaction Type | Solvent | Temperature | Notes |

| Pechmann Condensation | None (Solvent-free) | Varies | Often used with heterogeneous catalysts. |

| Pechmann Condensation | Ionic Liquid | Ambient | Can proceed at room temperature with certain ionic liquids. organic-chemistry.org |

| Buchwald-Hartwig Amination | THF | Reflux | A common solvent for this type of cross-coupling. nih.govmit.edusquarespace.com |

| Ullmann Condensation | N-Methylpyrrolidone | > 210 °C | Traditional high-temperature conditions. wikipedia.org |

Mechanistic Considerations in this compound Formation

The synthesis of the this compound scaffold is predominantly achieved through the Pechmann condensation. wikipedia.org This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the target molecule, the synthesis can be envisioned via two primary routes involving this key reaction.

Route 1: Direct Condensation

This route involves the direct reaction of 3-anilinophenol with ethyl acetoacetate under acidic conditions. The mechanism proceeds through several key steps:

Transesterification: The first step is an acid-catalyzed transesterification between the hydroxyl group of the 3-anilinophenol and the ethyl acetoacetate. The acid catalyst protonates the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by the phenolic hydroxyl group. This results in the formation of a new β-ketoester of the phenol.

Intramolecular Electrophilic Aromatic Substitution: The aniline group is an activating group, directing electrophilic substitution to the ortho and para positions. The carbon atom ortho to the hydroxyl group (and para to the anilino group) attacks the ketone carbonyl of the β-ketoester side chain. This intramolecular cyclization is a form of the Friedel-Crafts acylation. wikipedia.org

Dehydration: The resulting intermediate, a β-hydroxy ester, readily undergoes acid-catalyzed dehydration. The removal of a water molecule leads to the formation of a double bond, creating the α,β-unsaturated lactone ring system characteristic of coumarins. This final step yields the stable aromatic coumarin ring.

Route 2: Multi-step Synthesis via 7-Amino-4-methylcoumarin

An alternative and often more practical approach involves the initial synthesis of 7-amino-4-methylcoumarin, which is then further modified.

Formation of 7-Amino-4-methylcoumarin: This intermediate is synthesized via a Pechmann condensation between m-aminophenol and ethyl acetoacetate. The reaction is typically catalyzed by strong acids like sulfuric acid or solid acid catalysts such as nano-crystalline sulfated-zirconia, which can achieve high conversion and selectivity under solvent-free conditions. To circumvent issues with the reactivity of m-aminophenol, a modified procedure using m-acetamino phenol with a condensing agent like phosphorous oxychloride can be employed, followed by hydrolysis of the resulting 7-acetamino-4-methylcoumarin to the desired 7-amino compound. ias.ac.in

Subsequent Anilination: The 7-amino-4-methylcoumarin intermediate can then be converted to the final 7-anilino product through various N-arylation methods, such as the Buchwald-Hartwig amination or other cross-coupling reactions, though specific protocols for this transformation are less commonly detailed in introductory literature.

Isolation and Purification Techniques for the Chemical Compound

Following the synthesis, the crude this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques such as recrystallization and chromatography are employed for this purpose.

Recrystallization Procedures

Recrystallization is a primary method for purifying solid organic compounds based on differences in solubility. The choice of solvent is critical for effective purification. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.

For coumarin derivatives, polar solvents are often effective. Ethanol, in particular, is frequently used for the recrystallization of related hydroxy- and amino-coumarins. ijpcbs.com Often, a mixed solvent system provides superior purification. For instance, aqueous ethanol has been shown to be effective for purifying 7-hydroxy-4-methylcoumarin, with a 34% aqueous ethanol solution providing a high recovery of pure crystals. rrjournals.com

General Recrystallization Procedure:

The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, aqueous ethanol, or acetone/hexane).

The hot solution is filtered, if necessary, to remove any insoluble impurities.

The filtrate is allowed to cool slowly and undisturbed to room temperature, and then often in an ice bath to maximize crystal formation.

The resulting purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

Below is a table of common solvents and solvent systems used for the recrystallization of related coumarin compounds.

| Solvent/Solvent System | Compound Class | Reference |

| Ethanol | Coumarin derivatives | |

| Ethanol-water mixture | 7-Hydroxy-4-methyl coumarin derivatives | ijpcbs.comrrjournals.com |

| Aqueous Methanol | Simple Coumarins | rrjournals.com |

| Heptanes/Ethyl Acetate | General Organic Compounds | reddit.com |

| Acetone/Water | General Organic Compounds | reddit.com |

Chromatographic Separation Methods

When recrystallization does not provide sufficient purity, or for the separation of complex mixtures, chromatographic techniques are utilized. Column chromatography is the most common preparative method for purifying compounds on a laboratory scale.

For a polar molecule like this compound, normal-phase column chromatography is a suitable technique.

Stationary Phase: Silica gel is the most common stationary phase due to its polarity and utility in separating a wide range of compounds.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio of these solvents is determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities. The polarity of the eluent is gradually increased to elute compounds of increasing polarity from the column.

General Column Chromatography Procedure:

A glass column is packed with a slurry of silica gel in a non-polar solvent.

The crude product, adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the column.

The chosen eluent system is passed through the column.

Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Flash column chromatography, which uses pressure to speed up the flow of the mobile phase, is a rapid and efficient variation of this technique.

Comprehensive Structural Elucidation and Conformational Analysis of 7 Anilino 4 Methyl 2h Chromen 2 One

Spectroscopic Characterization Techniques Applied to the Chemical Compound

Spectroscopic methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For derivatives of 7-amino-4-methyl-2H-chromen-2-one, characteristic signals are observed. For instance, in a related compound, 7-amino-4-methyl-chromen-2-one, the following peaks were reported in DMSO-d6: a singlet for the methyl group protons at approximately 2.39 ppm, and aromatic protons appearing as a doublet at 7.4 ppm, a doublet at 6.56 ppm, and a singlet at 6.39 ppm. rsc.org The amino group protons appear as a singlet at 6.09 ppm and another singlet at 5.89 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Generally, sp3-hybridized carbons absorb in the range of 0-90 δ, while sp2-hybridized carbons are found between 110-220 δ. libretexts.org Carbonyl carbons (C=O) are characteristically observed at the low-field end of the spectrum, typically between 160 and 220 δ. libretexts.org In a similar coumarin (B35378) structure, 7-hydroxy-4-methyl-chromen-2-one, the carbon signals were assigned, providing a reference for the carbon skeleton of the target compound. rsc.org

Table 1: Representative ¹H NMR Spectral Data for a Related Coumarin Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 2.39 | s | - |

| H-3 | 5.89 | s | - |

| NH₂ | 6.09 | s | - |

| H-8 | 6.39 | s | - |

| H-6 | 6.56 | d | 7.2 |

| H-5 | 7.4 | d | 8.8 |

Data obtained for 7-amino-4-methyl-chromen-2-one in DMSO-d6. rsc.org

Table 2: General ¹³C NMR Chemical Shift Ranges for Coumarin Derivatives

| Carbon Type | Chemical Shift Range (δ, ppm) |

| Methyl (CH₃) | ~18-25 |

| sp² Carbons (Aromatic & Vinylic) | ~100-160 |

| Carbonyl (C=O) | ~160-165 |

General ranges based on typical coumarin spectra. rsc.orglibretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorptions for 7-anilino-4-methyl-2H-chromen-2-one and related structures include:

N-H Stretching: A peak in the region of 3344 cm⁻¹ indicates the presence of the secondary amine (N-H) group. ceon.rs

C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3083 cm⁻¹. ceon.rs

C=O Stretching: The carbonyl group (C=O) of the lactone ring shows a strong absorption band in the range of 1670-1716 cm⁻¹. researchgate.netresearchgate.net

C=C Stretching: Aromatic and vinylic C=C stretching vibrations appear in the region of 1607-1620 cm⁻¹. ceon.rsmdpi.com

N-O Stretching (for nitro derivatives): In nitro-substituted analogs, characteristic bands for the NO₂ group appear around 1515 and 1335 cm⁻¹. ceon.rs

Table 3: Characteristic IR Absorption Bands for Anilino-Coumarin Derivatives

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| N-H | Stretching | ~3344 |

| Aromatic C-H | Stretching | ~3083 |

| Carbonyl (C=O) | Stretching | 1670 - 1716 |

| C=C | Stretching | 1607 - 1620 |

Data compiled from related coumarin structures. ceon.rsresearchgate.netresearchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Coumarin derivatives typically exhibit characteristic absorption maxima. For instance, a related compound, methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, shows a maximum absorption (λabs) at approximately 322 nm and a maximum emission (λem) at around 387 nm. medchemexpress.com Another derivative, 7-hydroxy-4-methyl coumarin, displays maximum wavelengths at 218.5 nm and 323 nm, which are attributed to the lactone carbonyl and cinnamoyl chromophores, respectively. researchgate.net

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): The mass spectrum of a molecule provides its molecular weight and fragmentation pattern. For a related compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818), the molecular ion peaks [M⁺•] were observed at m/z 300 and 302, consistent with the isotopic distribution of chlorine. mdpi.com The fragmentation pattern can help to confirm the structure of the molecule. mdpi.comkobv.de

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the molecule. For example, the accurate mass of the pseudo-molecular ion ([M + H]⁺) of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was determined to be 301.0261, confirming its elemental formula as C₁₆H₁₀ClO₄⁺ with a mass error of 1.33 ppm. mdpi.com

X-ray Crystallography for Precise Structural Determination

Crystal System and Space Group Determination

The crystal system and space group describe the symmetry of the crystal lattice. For coumarin derivatives, various crystal systems have been observed. For example, 7-hydroxy-4-methyl-2H-chromen-2-one monohydrate crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net In contrast, 4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate (B104242) crystallizes in the triclinic system with the space group P-1. nih.gov Another derivative, (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate, also crystallizes in the triclinic system with the space group P1. researchgate.net The determination of the crystal system and space group is the first step in solving the crystal structure and provides fundamental information about the packing of the molecules in the solid state. caltech.eduwebmineral.com

Table 4: Crystallographic Data for Related Coumarin Derivatives

| Compound | Crystal System | Space Group |

| 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate | Monoclinic | P2₁/n |

| 4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate | Triclinic | P-1 |

| (7-Fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate | Triclinic | P1 |

Data from crystallographic studies of related compounds. researchgate.netresearchgate.netnih.gov

Molecular Conformation and Dihedral Angles within the this compound Structure

The three-dimensional structure of this compound is defined by the spatial relationship between its two primary components: the planar coumarin ring system and the appended anilino (phenylamino) group. The core 2H-chromen-2-one moiety, a fused benzene (B151609) and α-pyrone ring, is established as being essentially planar in a wide range of derivatives. iucr.orgnih.gov In the closely related compound, 7-amino-4-methylcoumarin (B1665955), the dihedral angle between the benzene and pyrone rings is a mere 1.49(3)°, confirming the planarity of the fused ring system. researchgate.net Similarly, in 4-methyl-7-propoxy-2H-chromen-2-one, these rings are nearly coplanar, with dihedral angles of 1.22(12)° and 1.57(12)° for the two independent molecules in the asymmetric unit. nih.gov

A critical conformational parameter for this compound is the dihedral angle between the plane of the coumarin core and the plane of the aniline (B41778) phenyl ring. While specific crystallographic data for the title compound is not publicly available, data from analogous structures provide significant insight. For instance, in methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, which features an aniline derivative attached at the 4-position, the dihedral angle between the coumarin mean plane and the aromatic ester portion is 31.21(10)°. iucr.orgiucr.org This significant twist indicates that the two ring systems are not coplanar, a conformation likely adopted to balance steric hindrance and electronic effects, such as the delocalization of the nitrogen lone pair. The exocyclic C—N—C bond angle is also informative; in the aforementioned 4-anilino derivative, this angle is 130.9(4)°, which is larger than in similar compounds, a distortion attributed to the formation of an intramolecular hydrogen bond. iucr.org

Given the structural similarities, it is highly probable that the anilino group in this compound is also twisted out of the plane of the coumarin ring. The precise angle would be a function of the electronic interplay between the electron-donating amino bridge and the coumarin system, as well as the steric demands of the substituent at the 7-position.

| Compound | Description of Dihedral Angle | Angle (°) | Reference |

|---|---|---|---|

| 7-Amino-4-methylcoumarin | Between the benzene and pyrone rings of the coumarin core | 1.49(3) | researchgate.net |

| 4-Methyl-7-propoxy-2H-chromen-2-one | Between the fused benzene and pyran-2-one rings (Molecule A) | 1.22(12) | nih.gov |

| 4-Methyl-7-propoxy-2H-chromen-2-one | Between the fused benzene and pyran-2-one rings (Molecule B) | 1.57(12) | nih.gov |

| Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate | Between the coumarin mean plane and the aromatic ester mean plane | 31.21(10) | iucr.orgiucr.org |

Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in the Solid State

The solid-state packing and crystal architecture of this compound are governed by a network of non-covalent interactions. researchgate.net These weak intermolecular forces, including hydrogen bonds and π-π stacking, dictate the supramolecular assembly. bohrium.com

π-π Stacking: The extensive aromatic character of the coumarin ring and the attached phenyl group provides a strong basis for π-π stacking interactions. These interactions are a significant feature in the crystal packing of many coumarin derivatives. For example, in the solid state of 4-methyl-7-propoxy-2H-chromen-2-one, molecules are interconnected through an offset π-π interaction with an inter-centroid separation of 3.6087(4) Å. nih.gov This type of stacking between the electron-rich aromatic systems of adjacent molecules is expected to be a key stabilizing force in the supramolecular assembly of this compound, contributing to a densely packed and stable crystal structure.

| Compound | Interaction Type | Description / Atoms Involved | Distance (Å) | Reference |

|---|---|---|---|---|

| 7-Amino-4-methylcoumarin | Intermolecular N-H···O Hydrogen Bond | Amine N-H to Carbonyl O | 2.982(2) | researchgate.net |

| 3.168(3) | ||||

| Intermolecular C-H···O Hydrogen Bond | Aromatic C-H to Carbonyl O | 3.389(2) | ||

| 4-Methyl-7-propoxy-2H-chromen-2-one | π-π Stacking | Offset interaction between coumarin ring systems (inter-centroid) | 3.6087(4) | nih.gov |

| Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate | Intramolecular N-H···O Hydrogen Bond | Amine N-H to Ester Carbonyl O | - | iucr.org |

Chemical Reactivity and Derivatization Strategies of the 7 Anilino 4 Methyl 2h Chromen 2 One Core

Functionalization at the Anilino Nitrogen (N-substitution)

The nitrogen atom of the anilino group at the C-7 position is a key site for functionalization. Its reactivity allows for the introduction of a wide array of substituents, significantly altering the properties of the parent molecule.

Alkylation and Acylation: The anilino nitrogen can undergo N-alkylation to introduce various alkyl groups. nih.gov Similarly, N-acylation reactions are employed to append acyl moieties. researchgate.net These reactions typically proceed under standard conditions and are crucial for creating a diverse library of derivatives. For instance, acylation of 7-aminocephalosporanic acid is a key step in the synthesis of some cephalosporin (B10832234) antibiotics. researchgate.net

Transformations on the Chromenone Ring System

The chromenone ring itself is amenable to various transformations, further expanding the structural diversity of 7-anilino-4-methyl-2H-chromen-2-one derivatives.

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the coumarin (B35378) ring system makes it susceptible to electrophilic aromatic substitution reactions, such as halogenation and acylation. masterorganicchemistry.comlibretexts.orgyoutube.com These reactions introduce functional groups onto the aromatic part of the chromenone core.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the coumarin ring can be achieved using various halogenating agents. beilstein-journals.orgrsc.orgnih.govrsc.org For example, N-halosuccinimides are effective reagents for the halogenation of C-H bonds in azobenzenes under mechanochemical conditions. beilstein-journals.org The position of substitution is influenced by the existing substituents on the ring.

Acylation: Friedel-Crafts acylation is a common method to introduce acyl groups onto the aromatic ring. rsc.orgrsc.org This reaction typically requires a Lewis acid catalyst to activate the acylating agent. rsc.org The visible-light-induced acylation/cyclization of alkynoates with acyl oximes provides a modern approach to constructing 3-acylcoumarins. rsc.org

Nucleophilic Substitution Reactions

The chromenone ring can also participate in nucleophilic substitution reactions, particularly when suitable leaving groups are present. nih.govbeilstein-journals.orgrsc.orgrsc.orgdntb.gov.ua These reactions allow for the introduction of a variety of nucleophiles, leading to diverse substitution patterns. For instance, the reaction of halogenated imidazoles with nucleophiles demonstrates the displacement of halogen atoms. rsc.org

Formation of Schiff Bases and Other Condensation Products

The amino group at the C-7 position provides a reactive handle for condensation reactions, most notably the formation of Schiff bases. nih.govconnectjournals.commdpi.comresearchgate.netscience.gov

Schiff Base Formation: Condensation of the 7-amino group with various aldehydes or ketones yields the corresponding imines, known as Schiff bases. nih.govconnectjournals.commdpi.comresearchgate.netscience.gov This reaction is a straightforward and efficient way to introduce a wide range of substituted aromatic or heterocyclic moieties. These reactions often proceed under mild conditions, sometimes catalyzed by an acid. mdpi.com The resulting Schiff bases themselves can be valuable intermediates for further synthetic transformations.

Other condensation reactions can also occur. For example, the autocondensation of cyclohexanone (B45756) and its condensation with aniline (B41778) have been studied under high pressure. rsc.org Condensation reactions are fundamental in organic synthesis for building larger molecules from smaller units, often with the elimination of a small molecule like water. youtube.comyoutube.comyoutube.com

Design and Synthesis of Multi-component Reaction Products Incorporating the this compound Moiety

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step. The this compound core can be incorporated into products synthesized via MCRs. nih.gov These reactions allow for the rapid generation of molecular diversity by combining three or more starting materials in a one-pot synthesis. For instance, copper-catalyzed MCRs have been developed for the efficient synthesis of diverse spirotetrahydrocarbazoles. nih.gov The development of novel MCRs is an active area of research for the synthesis of various heterocyclic compounds. osi.lv

| Reaction Type | Reagents/Conditions | Product Type |

| N-Alkylation | Alkyl halides | N-alkylated anilinocoumarins |

| N-Acylation | Acyl chlorides, Anhydrides | N-acylated anilinocoumarins |

| Halogenation | N-halosuccinimides | Halogenated coumarin ring |

| Friedel-Crafts Acylation | Acyl halides, Lewis acid | Acylated coumarin ring |

| Schiff Base Formation | Aldehydes, Ketones | Coumarin-based Schiff bases |

| Multi-component Reaction | Varies (e.g., Aldehydes, Dienophiles) | Complex heterocyclic systems |

Photophysical and Electronic Properties of 7 Anilino 4 Methyl 2h Chromen 2 One and Its Derivatives

Theoretical and Computational Investigations of Electronic Structure

The electronic and photophysical properties of 7-anilino-4-methyl-2H-chromen-2-one and its derivatives have been the subject of extensive theoretical and computational investigations. These studies, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide deep insights into the molecular structure, electronic transitions, and spectroscopic behavior of these compounds.

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure of coumarin (B35378) derivatives in both their ground and excited states. rdd.edu.iqresearchgate.net By utilizing functionals such as B3LYP in conjunction with basis sets like 6-31G, researchers can accurately compute optimized molecular geometries, electronic properties, and vibrational spectra. rdd.edu.iq

Time-dependent DFT (TD-DFT) is commonly employed to investigate the excited state properties and to predict the electronic absorption spectra. researchgate.net These calculations can determine the energies of vertical excitations from the ground state to various excited states, providing a theoretical basis for the observed UV-Visible absorption bands. For instance, in a study of 7-(Dimethylamino)-4-(Trifluoromethyl)Coumarin (C152), TD-DFT calculations at the B3LYP/6-311G++(d,p) level were used to compute the electronic absorption spectra in both the gas phase and in various solvents. researchgate.net The results showed good agreement with experimental data, validating the computational approach. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. bhu.ac.inlibretexts.orgsapub.org

In coumarin derivatives, the distribution of the HOMO and LUMO is typically spread across the π-conjugated system. For this compound, the HOMO is expected to be localized mainly on the electron-rich anilino group and the benzene (B151609) part of the coumarin, while the LUMO is anticipated to be distributed over the pyrone ring, which acts as the electron-acceptor part. This spatial distribution facilitates the π → π* electronic transitions that are characteristic of these compounds.

The HOMO-LUMO energy gap is a significant factor influencing the photophysical properties. A smaller energy gap generally leads to a red-shift in the absorption and emission spectra. The substituent at the 7-position has a profound effect on the HOMO-LUMO gap. Electron-donating groups like the anilino group tend to raise the HOMO energy level, thereby reducing the energy gap and shifting the fluorescence to longer wavelengths.

The following table presents representative HOMO-LUMO energies and energy gaps for a related coumarin derivative, providing an indication of the expected values for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Coumarin 522 (C14H12NO2F3) | -6.123 | -1.633 | 4.49 | DFT/B3LYP/6-31G |

Data sourced from a theoretical study on coumarin derivatives. rdd.edu.iq

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly TD-DFT, are widely used to predict various spectroscopic parameters, including absorption and emission wavelengths, oscillator strengths, and the nature of electronic transitions. researchgate.net These predictions are invaluable for interpreting experimental spectra and understanding the underlying electronic processes.

The calculated UV-Visible absorption spectra for coumarin derivatives often show excellent correlation with experimental measurements. For example, the computed absorption spectrum of 7-(Dimethylamino)-4-(Trifluoromethyl)Coumarin (C152) in the gas phase and in different solvents accurately predicted the main absorption bands. researchgate.net The calculations can also provide insights into the character of the electronic transitions. For many 7-aminocoumarins, the lowest energy absorption band corresponds to a HOMO → LUMO transition with significant π → π* and intramolecular charge transfer (ICT) character.

The following interactive table showcases predicted spectroscopic parameters for a related coumarin derivative, which can be considered indicative for this compound.

| Compound | Solvent | Calculated λabs (nm) | Experimental λabs (nm) | Oscillator Strength (f) | Transition |

|---|---|---|---|---|---|

| 7-(Dimethylamino)-4-(Trifluoromethyl)Coumarin (C152) | Gas Phase | 365.8 | - | 0.6894 | H→L (98%) |

| Ethanol | 385.2 | 390 | 0.8953 | H→L (98%) |

Data sourced from a spectroscopic and computational study on 7-(Dimethylamino)-4-(Trifluoromethyl)Coumarin (C152). researchgate.net

These computational predictions not only help in the assignment of experimental spectra but also allow for the rational design of new coumarin-based fluorescent dyes with tailored photophysical properties. By systematically modifying the molecular structure and performing theoretical calculations, it is possible to predict how changes will affect the absorption and emission characteristics.

Applications in Advanced Materials Science and Non Biological Sensing

Development as Fluorescent Dyes and Optical Materials

The inherent fluorescent properties of the coumarin (B35378) scaffold make 7-anilino-4-methyl-2H-chromen-2-one and its derivatives highly valuable as fluorescent dyes. These compounds are known for their strong absorption and emission characteristics, which can be fine-tuned by modifying their molecular structure.

Laser Dye Applications

Coumarin derivatives are widely recognized for their efficacy as laser dyes. While specific data for this compound is not extensively detailed in the provided results, the broader class of 7-aminocoumarins, to which it belongs, has been a subject of significant research. For instance, 7-amino coumarin dyes with hydrocarbon substituents on the amino group are noted for their stability and efficiency, lasing in the blue-green region of the spectrum, which is particularly useful for applications such as underwater laser systems. google.com The photochemical stability of these dyes is a critical factor, with research indicating that unsubstituted 7-amino coumarins at the 4-position exhibit improved stability. google.com The synthesis of related compounds like 7-diethylamino-4-methylcoumarin (B84069) is well-established, highlighting the industrial interest in this class of dyes. google.com

Optoelectronic Device Integration

The favorable electronic and optical properties of this compound extend to its use in optoelectronic devices, particularly in the field of solar energy conversion.

Photosensitizers in Dye-Sensitized Solar Cells (DSSCs)

In Dye-Sensitized Solar Cells (DSSCs), a dye molecule absorbs light and injects an electron into a semiconductor material, typically titanium dioxide (TiO2), initiating the process of electricity generation. Coumarin dyes have been actively investigated as sensitizers in DSSCs due to their high molar extinction coefficients and tunable energy levels. nih.gov The efficiency of a DSSC is highly dependent on the properties of the dye, including its light absorption range, energy levels of its excited and ground states, and its binding affinity to the semiconductor surface. nih.gov Research has shown that coumarin dyes can lead to high open-circuit photovoltages in DSSCs, with one study achieving over 1.4 V using a novel silyl-anchor coumarin dye. nih.gov The design of the dye, including the presence of electron-donating and -withdrawing groups, plays a crucial role in optimizing the performance of the solar cell. nih.gov

Photovoltaic Applications

Beyond DSSCs, the broader photovoltaic applications of coumarin derivatives are an active area of research. The fundamental principles of light absorption and charge separation that make them suitable for DSSCs are also relevant to other types of solar cells. The ability to engineer the molecular structure of coumarins allows for the optimization of their photovoltaic properties to match the solar spectrum and the energy levels of other materials in a photovoltaic device. nih.gov

Mechanisms of Chemical Sensing and Probing

The fluorescence of coumarin derivatives can be sensitive to the surrounding chemical environment, a property that is exploited in the development of chemical sensors. These sensors operate on the principle of a change in fluorescence intensity or wavelength upon interaction with a specific analyte.

Spectroscopic Sensing Mechanisms (e.g., Fluorescence Quenching, Ratiometric Sensing)

The core of this compound's sensing capabilities lies in its fluorescent nature. Coumarin derivatives are well-known for their strong fluorescence, which can be modulated by their interaction with specific analytes. acs.orgnih.govthermofisher.com The introduction of an amino group at the 7-position of the coumarin ring is known to enhance its fluorescent properties. acs.orgnih.gov

Fluorescence Quenching: One of the primary mechanisms through which this compound can act as a sensor is fluorescence quenching. This process involves a decrease in the fluorescence intensity of the compound upon interaction with an analyte. For instance, studies on similar 7-aminocoumarin (B16596) derivatives have demonstrated their ability to detect metal ions like copper(II) and iron(III) through a "turn-off" fluorescent response. mdpi.com The binding of these metal ions to the coumarin derivative inhibits the fluorescence, providing a direct correlation between the decrease in fluorescence and the concentration of the analyte. While specific studies on this compound are limited, its structural similarity to these compounds suggests a high potential for similar quenching-based sensing applications. The quenching mechanism is often attributed to processes like photoinduced electron transfer (PET) or energy transfer upon complexation with the analyte.

Ratiometric Sensing: Ratiometric sensing is a more advanced detection method that offers higher accuracy by taking the ratio of fluorescence intensities at two different wavelengths. This approach can minimize the effects of environmental factors and instrument variations. Coumarin-based probes have been designed for the ratiometric detection of metal ions. researchgate.net These probes often exhibit a shift in their emission wavelength upon binding to the target analyte, leading to a change in the ratio of the two emission intensities. This ratiometric response provides a built-in self-calibration for more reliable and quantitative measurements. Although direct ratiometric sensing studies on this compound are not extensively documented, the fundamental photophysics of the 7-aminocoumarin scaffold suggests its potential for the development of ratiometric probes.

| Sensing Mechanism | Description | Potential Analytes |

| Fluorescence Quenching | Decrease in fluorescence intensity upon binding to an analyte. | Metal ions (e.g., Cu²⁺, Fe³⁺) |

| Ratiometric Sensing | Change in the ratio of fluorescence intensities at two wavelengths. | Metal ions, pH |

Electrochemical Performance in Sensor Architectures

The electrochemical properties of coumarin derivatives also contribute to their application in sensor technologies. The redox activity of these compounds can be harnessed to develop electrochemical sensors. Studies on coumarin-based Schiff bases have shown that they can be used to modify electrodes for the detection of various species. nih.govresearchgate.net

The electrochemical behavior of this compound is expected to be influenced by the electron-donating anilino group and the electron-withdrawing coumarin core. This donor-acceptor structure can facilitate electron transfer processes, making the compound electrochemically active. In a sensor architecture, the compound could be immobilized on an electrode surface. The interaction of the immobilized compound with a target analyte would then lead to a measurable change in the electrochemical signal, such as a shift in peak potential or a change in current. For example, a composite material containing a coumarin derivative has been used to modify a glassy carbon electrode for the electrochemical sensing of hydrogen peroxide. rsc.orgrsc.orgresearchgate.net This suggests that this compound could be a promising candidate for the development of similar electrochemical sensors.

| Electrochemical Parameter | Significance in Sensing |

| Redox Potential | Can be altered by the binding of an analyte, providing a sensing signal. |

| Electron Transfer Kinetics | The rate of electron transfer can be affected by analyte interaction. |

| Voltammetric Response | Changes in cyclic voltammetry or other techniques can indicate analyte presence. |

Forensic Science Applications

The intense fluorescence of coumarin derivatives makes them valuable tools in forensic science, particularly for the visualization of latent fingerprints. rsc.orgrsc.orgnih.gov Latent fingerprints are invisible to the naked eye and require enhancement for identification.

Fluorescent powders containing coumarin derivatives can be used to dust for latent fingerprints on various non-porous surfaces. nih.gov The principle behind this application is the adherence of the fluorescent powder to the moisture and oily residues present in the fingerprint ridges. When illuminated with a suitable light source (e.g., UV light), the coumarin derivative in the powder fluoresces, revealing the detailed ridge patterns of the fingerprint with high contrast and sensitivity. rsc.orgnih.gov

While specific studies detailing the use of this compound in forensic casework are not widely available, its inherent fluorescence and the established use of similar coumarin compounds in this field strongly suggest its potential as a component in fluorescent fingerprinting powders. The lipophilic nature of the aniline (B41778) and methyl groups could enhance its adhesion to the sebaceous components of fingerprint residue, potentially leading to clearer and more detailed fingerprint images.

| Forensic Application | Mechanism | Advantage |

| Latent Fingerprint Visualization | Adherence of the fluorescent compound to fingerprint residue and subsequent fluorescence under UV light. | High sensitivity, high contrast, non-destructive. |

Future Research Directions and Concluding Perspectives on 7 Anilino 4 Methyl 2h Chromen 2 One Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of the 7-amino-4-methyl-2H-chromen-2-one scaffold, the parent structure for the title compound, traditionally relies on methods like the Pechmann condensation. researchgate.net Future research will increasingly focus on optimizing these pathways for greater efficiency, sustainability, and molecular diversity.

A primary direction is the advancement of "green" chemistry principles. Mechanochemical synthesis, which uses mechanical energy from ball milling to drive reactions, presents a promising alternative to traditional solvent-heavy, high-temperature methods for Pechmann condensations. researchgate.net This approach significantly reduces acidic waste and reaction times under solvent-free conditions. researchgate.net Further exploration could adapt mechanosynthesis for the direct N-arylation of 7-amino-4-methylcoumarin (B1665955) to produce anilino derivatives, or for a one-pot synthesis from initial precursors.

Another innovative route is the application of rearrangement reactions. The Smiles rearrangement offers a sophisticated method for converting readily available 7-hydroxycoumarins into N-substituted 7-aminocoumarins. acs.org Research into expanding the scope of the Smiles rearrangement for a wider variety of aniline (B41778) nucleophiles could provide a modular and high-yield pathway to diverse 7-anilino-4-methyl-2H-chromen-2-one derivatives. acs.org

Finally, the development of novel catalytic systems is crucial. The use of reusable, efficient catalysts, such as indium(III) chloride or magnetic nanoparticles, can improve the sustainability of classic condensation reactions. researchgate.net Future work will likely focus on designing catalysts that are not only reusable but also offer high regioselectivity and stereoselectivity where applicable, enabling the synthesis of complex and highly functionalized chromenone structures.

Table 1: Comparison of Synthetic Methodologies for Chromenone Core Synthesis This interactive table summarizes current and future synthetic approaches applicable to this compound and its parent structures.

| Methodology | Typical Conditions | Advantages | Future Research Focus |

|---|---|---|---|

| Pechmann Condensation | Strong acid catalyst (e.g., H₂SO₄), elevated temperature | Straightforward, versatile for various substitutions | Development of milder, reusable catalysts (e.g., InCl₃); solvent-free conditions. researchgate.net |

| Mechanosynthesis | High-speed ball milling, solvent-free, room temperature | Environmentally friendly, rapid, reduced waste | Broadening substrate scope, one-pot multi-component reactions. researchgate.net |

| Smiles Rearrangement | Base (e.g., Cs₂CO₃), aprotic solvent (e.g., Acetonitrile) | Accesses N-substituted aminocoumarins from hydroxycoumarins | Expanding the range of applicable amine nucleophiles, optimizing reaction efficiency. acs.org |

| Buchwald-Hartwig Coupling | Palladium catalyst, base | Direct C-N bond formation, good functional group tolerance | Application to sulfonylated hydroxycoumarins for amination; developing more efficient catalyst systems. acs.org |

Advanced Understanding of Structure-Property Relationships for Tunable Characteristics

The defining feature of 7-aminocoumarins is their strong fluorescence, which is highly sensitive to the molecular environment and substitution pattern. A deep, predictive understanding of the relationship between the structure of this compound and its photophysical and chemical properties is paramount for designing bespoke molecules.

Future research will leverage a synergistic approach combining computational modeling and empirical studies. Density Functional Theory (DFT) calculations can predict how modifications to the anilino ring (e.g., adding electron-donating or electron-withdrawing groups) or the coumarin (B35378) core will affect the molecule's absorption and emission spectra, Stokes shift, and quantum yield. These predictions can then guide synthetic efforts to create derivatives with precisely tuned characteristics. For example, specific substitutions can enhance the Stokes shift, which is highly desirable for biological imaging applications to minimize self-quenching and background interference. researchgate.net

Furthermore, investigating the impact of the anilino group's torsional angle relative to the coumarin plane will be critical. This angle can significantly influence the degree of intramolecular charge transfer (ICT), a key process governing the fluorescence of many dyes. By introducing steric hindrance or specific electronic substituents on the aniline ring, researchers can control this angle and thus modulate the compound's sensitivity to solvent polarity (solvatochromism) and its potential as a sensor for specific analytes.

Table 2: Influence of Substitution on Chromenone Properties This interactive table outlines how structural modifications can tune the characteristics of the chromenone core, a principle directly applicable to this compound.

| Structural Modification | Target Property | Effect | Potential Application |

|---|---|---|---|

| Electron-donating group on aniline ring | Fluorescence Wavelength | Red-shift (longer wavelength) | Near-infrared bio-imaging |

| Electron-withdrawing group on aniline ring | Acidity of N-H proton | Increased acidity | pH sensing, analyte binding |

| Bulky substituents near the N-aryl bond | Intramolecular Charge Transfer (ICT) | Altered sensitivity to solvent polarity | Solvatochromic probes, environmental sensors |

| Attachment of heterocyclic moieties | Biological Activity | Introduction of specific receptor binding | Targeted therapeutics, antibacterial agents. researchgate.netresearchgate.net |

| Introduction of a polymerizable group | Material Integration | Covalent incorporation into polymers | Fluorescent polymers, advanced coatings |

Innovation in Advanced Materials Design and Fabrication Utilizing the Chromenone Core

The unique properties of the this compound scaffold make it an excellent building block for a new generation of advanced functional materials. Research in this area will move beyond single-molecule applications to the creation of sophisticated, multi-component systems.

One major avenue is the development of novel chemosensors. The chromenone core is a proven platform for creating fluorescent probes that can selectively detect metal ions and other environmentally significant species. researchgate.netresearchgate.net Future work will focus on designing derivatives of this compound that can be incorporated into polymeric matrices or onto nanoparticle surfaces. Such materials could enable the fabrication of reusable, solid-state sensors for continuous environmental monitoring or industrial process control.

Another exciting direction is in the field of organic electronics. The high fluorescence quantum yield and stability of the coumarin core are desirable for applications in Organic Light-Emitting Diodes (OLEDs). Research will aim to synthesize this compound derivatives that possess the appropriate energy levels (HOMO/LUMO) and film-forming properties to act as efficient emitters or dopants in OLED devices. researchgate.net This involves designing molecules that can be processed from solution and resist aggregation-caused quenching in the solid state.

Furthermore, the chromenone core can be functionalized with polymerizable groups, allowing for its direct integration into polymer backbones. This could lead to the creation of intrinsically fluorescent polymers, hydrogels, and elastomers with applications ranging from smart coatings that report on mechanical stress to biocompatible materials for tissue engineering and drug delivery.

Integration of this compound in Emerging Technologies

The culmination of research into synthesis and properties will be the integration of this compound into cutting-edge technologies. Its utility as a fluorescent probe is a key driver for its adoption in advanced biological and diagnostic applications.

In life sciences, a significant future direction is the development of targeted bioprobes. By conjugating this compound to biomolecules such as peptides, antibodies, or nucleic acids, researchers can create probes that specifically label and visualize cellular structures or processes with high resolution. researchgate.net Its use as a building block for biheterocyclic systems has already shown promise in designing molecules for molecular recognition. researchgate.net

In diagnostics, the compound could be central to new point-of-care testing devices. For example, a derivative whose fluorescence is quenched or enhanced upon binding to a specific disease biomarker could form the basis of a rapid and sensitive diagnostic assay. The development of coumarin-based chemosensors for clinically relevant analytes is an active and promising field. mdpi.com

Beyond bio-imaging, the compound's properties are relevant to information and security technologies. Its stable fluorescence could be harnessed to create invisible security inks that are only revealed under UV light. By tuning the emission color through chemical modification, a palette of such inks could be developed for anti-counterfeiting applications on currency, passports, and high-value goods. The versatility of the chromenone core ensures that as new technological challenges arise, molecules like this compound will continue to be adapted in innovative and impactful ways.

Q & A

Q. How should researchers address inconsistencies in crystallographic data refinement for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.